SLC-(+)-Biotin

Intracellular Labeling Membrane Permeability Live-Cell Imaging

SLC-(+)-Biotin combines a membrane-permeable alkyl spacer with stereospecific (+)-biotin for Kd ~10⁻¹⁵ M streptavidin binding. Unlike PEG linkers, it passively diffuses into live cells for intracellular BioID/TurboID labeling. Its rigid hydrophobic spacer provides consistent PROTAC ternary complex geometry, and the terminal carboxylic acid enables direct amine coupling. Verify membrane permeability aligns with your cell model and use DMSO/DMF co-solvents for limited aqueous solubility.

Molecular Formula C21H37N3O4S
Molecular Weight 427.6 g/mol
Cat. No. B8264419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLC-(+)-Biotin
Molecular FormulaC21H37N3O4S
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2
InChIInChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)
InChIKeyJIXXNEUKRWLXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLC-(+)-Biotin: An Alkyl Chain-Based Biotinylation Reagent and PROTAC Linker for Precision Chemical Biology


SLC-(+)-Biotin (CAS 1864003-57-5), also designated as (+)-Biotin-SLC, is a heterobifunctional biotin derivative consisting of a D-biotin moiety conjugated via an 11-carbon alkyl spacer chain to a terminal carboxylic acid group . With a molecular formula of C₂₁H₃₇N₃O₄S and a molecular weight of 427.60 g/mol, this compound retains the full stereospecific (+)-biotin configuration essential for high-affinity binding to streptavidin and avidin (Kd ≈ 10⁻¹⁵ M) [1]. The SLC (Short Linker Chain or Small Ligand Conjugate) nomenclature reflects its defining structural feature: an uncharged, hydrophobic alkyl spacer arm that distinguishes it from hydrophilic polyethylene glycol (PEG)-based biotin linkers . SLC-(+)-Biotin is widely utilized both as a standalone biotinylation reagent for protein labeling and pull-down assays, and as an alkyl chain-based PROTAC (PROteolysis TArgeting Chimera) linker for constructing heterobifunctional protein degraders .

Why Generic Biotin Cannot Substitute for SLC-(+)-Biotin in Intracellular Labeling and PROTAC Synthesis


Substituting SLC-(+)-Biotin with unmodified D-biotin, biocytin, or PEG-based biotin linkers introduces critical functional limitations that directly compromise experimental outcomes. Unmodified D-biotin lacks a reactive handle for covalent conjugation and provides no spatial separation between the biotin bicyclic ring and the target molecule, resulting in severe steric hindrance that impairs streptavidin accessibility and reduces binding efficiency . In contrast, while PEG-based biotin linkers (e.g., Biotin-dPEG₄-acid) offer enhanced aqueous solubility and reduced non-specific binding due to their hydrophilic character, their charged or polar spacer arms severely restrict membrane permeability, rendering them unsuitable for intracellular labeling of cytosolic or organellar proteins in live-cell experiments [1]. Furthermore, PEG linkers introduce conformational flexibility and extended molecular footprints that can unpredictably alter the pharmacokinetic properties and ternary complex formation geometry of PROTAC molecules, whereas the rigid, hydrophobic alkyl chain of SLC-(+)-Biotin provides a defined and consistent spatial orientation [2]. The terminal carboxylic acid of SLC-(+)-Biotin additionally enables direct amide coupling to amine-containing targets without requiring pre-activation or additional functional group interconversion, a synthetic convenience not available with unfunctionalized biotin .

Quantitative Differentiation of SLC-(+)-Biotin: Comparative Performance Data for Scientific Selection


Membrane Permeability of Alkyl Chain Linkers Enables Intracellular Labeling Inaccessible to PEG-Based Biotin Reagents

SLC-(+)-Biotin incorporates an uncharged, hydrophobic alkyl chain spacer that confers passive membrane permeability, enabling diffusion across the plasma membrane for intracellular labeling of cytosolic and organellar proteins. In contrast, PEG-based biotin linkers (e.g., Biotin-dPEG₄-acid) possess charged or highly polar hydrophilic spacer arms that are membrane-impermeable, restricting their utility to extracellular or cell-surface labeling applications . Commercial technical documentation explicitly classifies alkyl chain-based biotin compounds as membrane-permeable and useful for intracellular labeling, whereas PEGylated NHS-esters are characterized as water-insoluble yet membrane-permeable only when uncharged .

Intracellular Labeling Membrane Permeability Live-Cell Imaging Biotinylation Reagent Selection

Aqueous Solubility and Aggregation Propensity: Trade-Off Between Alkyl and PEG Spacer Arms

SLC-(+)-Biotin, with its hydrophobic 11-carbon alkyl spacer, exhibits limited aqueous solubility and may promote aggregation of labeled proteins when stored in solution, particularly at high modification densities. In contrast, PEG-based biotin linkers confer significantly enhanced water solubility and reduce aggregation due to their hydrophilic spacer arms [1]. Commercial comparisons indicate that dPEG linkers are extremely water soluble and hydrophilic, whereas alkyl linkers are neither, and that PEG spacer arms confer greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers [2]. Consequently, antibodies labeled with biotin reagents containing PEG spacers exhibit less aggregation when stored in solution compared to antibodies labeled with reagents having only hydrocarbon spacers [3].

Protein Aggregation Aqueous Solubility Biotinylation Reagent Stability Antibody Conjugation

PROTAC Linker Classification: Defined Alkyl Chain Spacer for Ternary Complex Optimization

SLC-(+)-Biotin is explicitly classified as an alkyl chain-based PROTAC linker in multiple authoritative vendor catalogs and is recommended for the synthesis of PROTAC molecules . PROTACs are heterobifunctional molecules consisting of a target protein ligand and an E3 ubiquitin ligase ligand connected by a linker; the chemical composition and length of this linker critically influence ternary complex formation geometry, degradation efficiency, and off-target effects [1]. While no head-to-head PROTAC degradation efficiency data (DC₅₀, Dmax) comparing SLC-(+)-Biotin-based PROTACs to PEG linker-based PROTACs were identified, the alkyl chain spacer provides a rigid, hydrophobic structural element that may confer distinct pharmacokinetic properties and intracellular distribution compared to flexible, hydrophilic PEG linkers . Commercial sources consistently classify SLC-(+)-Biotin within the alkyl chain linker category, distinguishing it from PEG-class PROTAC linkers such as Biotin-PEG2-C2-iodoacetamide [2].

PROTAC Synthesis Ternary Complex Formation Linker Optimization Targeted Protein Degradation

Stereochemical Integrity: (+)-Enantiomer Retention Essential for Avidin/Streptavidin Binding Affinity

SLC-(+)-Biotin retains the full stereospecific (+)-biotin configuration at the 3aS, 4S, 6aR chiral centers, as confirmed by its IUPAC name and InChIKey . Only the naturally occurring D-(+)-biotin enantiomer exhibits high-affinity binding to avidin and streptavidin; the L-(−)-enantiomer and other stereoisomers show negligible binding [1]. The avidin-biotin complex is among the strongest non-covalent interactions known, with a dissociation constant Kd of approximately 10⁻¹⁵ M, while non-natural stereoisomers have Kd values orders of magnitude higher, rendering them functionally inactive in biotin-streptavidin-based assays [2]. The (+)-prefix in the compound nomenclature explicitly denotes this stereochemical integrity, distinguishing SLC-(+)-Biotin from racemic or enantiomerically undefined biotin derivatives that may contain inactive stereoisomers.

Stereochemistry Binding Affinity Avidin-Biotin Interaction Enantiomeric Purity

Reactive Handle Chemistry: Terminal Carboxylic Acid Enables Direct Amide Coupling Without Pre-Activation

SLC-(+)-Biotin terminates in a free carboxylic acid group, enabling direct amide bond formation with primary amine-containing targets (e.g., lysine residues on proteins, amino-modified oligonucleotides, or amine-functionalized surfaces) via standard EDC/NHS carbodiimide chemistry . This contrasts with biotin derivatives lacking a reactive handle (e.g., unmodified D-biotin, which requires prior functionalization) and with pre-activated biotin esters (e.g., Biotin-NHS or Sulfo-NHS-Biotin) that offer one-step conjugation but are moisture-sensitive and have limited shelf-life in solution [1]. The carboxylic acid of SLC-(+)-Biotin remains stable during long-term storage and can be activated in situ immediately prior to conjugation, providing greater experimental flexibility and reducing reagent waste from hydrolyzed NHS-esters [2]. No quantitative conjugation efficiency data (yield %, labeling density) comparing SLC-(+)-Biotin to alternative biotin carboxylic acids were identified in the available literature.

Bioconjugation Amide Coupling Carboxylic Acid EDC/NHS Chemistry

Optimized Application Scenarios for SLC-(+)-Biotin Based on Differential Performance Evidence


Intracellular Protein Labeling in Live-Cell Proximity-Dependent Biotinylation (BioID/TurboID) Workflows

SLC-(+)-Biotin is functionally indicated for experiments requiring passive diffusion of a biotinylation reagent across intact cellular membranes to label intracellular proteins. Its uncharged, hydrophobic alkyl chain spacer confers membrane permeability, enabling access to cytosolic, nuclear, and organellar compartments in live, unfixed cells . This property is essential for proximity-dependent biotinylation techniques such as BioID, TurboID, or APEX, where an exogenous biotin probe must enter the cell to serve as a substrate for promiscuous biotin ligases fused to bait proteins of interest . PEG-based biotin linkers, by contrast, are membrane-impermeable and are therefore unsuitable for intracellular labeling in intact cells, restricting their utility to cell-surface labeling or lysate-based applications. Researchers should confirm that SLC-(+)-Biotin's membrane permeability aligns with their specific cellular model and that appropriate controls for passive diffusion are included.

Synthesis of PROTACs Requiring Rigid, Hydrophobic Alkyl Chain Linkers for Ternary Complex Optimization

SLC-(+)-Biotin is explicitly classified as an alkyl chain-based PROTAC linker and should be selected when the PROTAC design calls for a rigid, hydrophobic spacer between the target protein ligand and the E3 ubiquitin ligase ligand . The alkyl chain may confer distinct ternary complex geometry, intracellular distribution, and metabolic stability compared to flexible, hydrophilic PEG linkers, though direct comparative degradation efficiency data are lacking . Procurement of SLC-(+)-Biotin for PROTAC synthesis should be accompanied by systematic linker optimization studies comparing alkyl, PEG, and mixed-composition linkers to identify the optimal spacer for the specific target-E3 ligase pair . The terminal carboxylic acid enables convenient conjugation to amine-containing ligands via standard amide coupling protocols.

Affinity Pull-Down and Protein-Protein Interaction Studies in Lysate-Based or In Vitro Systems

For in vitro pull-down assays, co-immunoprecipitation using streptavidin beads, and protein-protein interaction studies performed in cell lysates or with purified recombinant proteins, SLC-(+)-Biotin provides a reliable biotinylation handle with the full (+)-biotin stereochemistry required for high-affinity streptavidin capture (Kd ≈ 10⁻¹⁵ M) . The alkyl spacer provides sufficient distance between the biotin bicyclic ring and the labeled protein to minimize steric hindrance during streptavidin binding while avoiding the extended flexibility of long PEG linkers that may introduce conformational ambiguity . The carboxylic acid group can be activated in situ for amine coupling, offering flexibility for laboratories that prefer to prepare fresh activated ester immediately before conjugation rather than relying on pre-activated, moisture-sensitive NHS-esters. Researchers should note the limited aqueous solubility of SLC-(+)-Biotin and use appropriate co-solvents (e.g., DMSO or DMF) during the conjugation step.

Stereochemically-Defined Biotinylation for Quantitative Assays Requiring Precise Stoichiometry

In quantitative assays where the molar ratio of biotin to target molecule must be precisely controlled—such as surface plasmon resonance (SPR) kinetic measurements, fluorescence polarization binding assays, or enzyme-linked immunosorbent assays (ELISA) with calibrated standard curves—the stereochemical integrity of SLC-(+)-Biotin ensures that every molecule is functionally active for avidin/streptavidin binding . Racemic or enantiomerically undefined biotin derivatives may contain up to 50% inactive stereoisomers, effectively halving the functional concentration and introducing systematic error in quantitative measurements . SLC-(+)-Biotin's explicit (+)-designation and well-characterized stereochemistry (3aS, 4S, 6aR) provide the assurance of functional purity necessary for reproducible quantitative workflows.

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